{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate
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Description
{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate is a useful research compound. Its molecular formula is C25H21ClN2O4S and its molecular weight is 480.96. The purity is usually 95%.
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Biological Activity
The compound {1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article examines its biological activity, including enzyme inhibition, anti-inflammatory properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Property | Description |
---|---|
IUPAC Name | This compound |
Molecular Formula | C19H20ClN3O3S |
Molecular Weight | 397.89 g/mol |
CAS Number | [To be determined] |
The synthesis of this compound typically involves the reaction of substituted pyrazoles with appropriate carboxylic acid derivatives. The mechanism of action is believed to involve interactions with specific molecular targets, such as enzymes or receptors involved in inflammatory pathways.
Enzyme Inhibition
Research has shown that compounds with similar structures exhibit significant enzyme inhibitory activity. For instance, studies on pyrazole derivatives have demonstrated their potential as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The compound may inhibit COX-2 selectively, thereby reducing inflammation without affecting COX-1, which is responsible for protecting the gastric mucosa .
Anti-inflammatory Properties
Several studies have reported the anti-inflammatory effects of pyrazole derivatives. For example, a closely related compound was evaluated for its ability to reduce inflammation in rodent models. Results indicated a significant decrease in inflammatory markers and pain response when administered in appropriate dosages .
Anticancer Activity
Emerging evidence suggests that pyrazole derivatives can exhibit anticancer properties. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis is under investigation. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways .
Case Studies
- Case Study on COX Inhibition : A study published in Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their COX inhibitory activity. The results indicated that modifications on the phenyl ring significantly enhanced COX-2 selectivity while maintaining low toxicity profiles .
- Anti-inflammatory Model : In a controlled experiment using a carrageenan-induced paw edema model in rats, a related pyrazole derivative was administered at varying doses. The results showed a dose-dependent reduction in paw swelling, highlighting its potential therapeutic application in treating inflammatory diseases .
Biological Activity Summary
Properties
IUPAC Name |
[1-methyl-5-(4-methylphenyl)sulfonyl-3-phenylpyrazol-4-yl]methyl 3-chlorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O4S/c1-17-11-13-21(14-12-17)33(30,31)24-22(16-32-25(29)19-9-6-10-20(26)15-19)23(27-28(24)2)18-7-4-3-5-8-18/h3-15H,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFBFQSNFRLVQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=NN2C)C3=CC=CC=C3)COC(=O)C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.